molecular formula C12H15ClN4O4 B8622136 Ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

Ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

Cat. No. B8622136
M. Wt: 314.72 g/mol
InChI Key: MMBCFJRVLWLMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933083B2

Procedure details

[6-chloro-5-nitro-pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester (415 mg, 1.32 mmol) and 4-bromoaniline (309 mg, 1.80 mmol) were dissolved in anhydrous 1,4-dioxane (0.5-1 ml) and irradiated in a sealed microwave reaction tube at 250° C. for 300 seconds. The reaction mixture was passed through a silica plug [SiO2; EtOAc/hexane; 20:80]. Yield 0.070 g, 12%. Yellow solid. 1H NMR 400 MHz CDCl3 δ(ppm): 9.98 (s, 1H); 8.03 (s, 1H); 7.41 (m, 2H); 7.17 (m, 2H); 4.09 (m, 2H); 3.83 (m, 2H); 3.16 (m, 2H); 2.77 (m, 1H); 1.97 (m, 2H); 1.78 (m, 2H); 1.20 (m, 3H). LCMS (ESI) m/z 451, 452 (M+H+, 100%)
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
0.75 (± 0.25) mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([N+:18]([O-:20])=[O:19])=[C:16](Cl)[N:15]=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Br:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1>O1CCOCC1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([N+:18]([O-:20])=[O:19])=[C:16]([NH:27][C:26]3[CH:28]=[CH:29][C:23]([Br:22])=[CH:24][CH:25]=3)[N:15]=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
309 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
0.75 (± 0.25) mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated in a sealed microwave reaction tube at 250° C. for 300 seconds
Duration
300 s

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=NC(=C1[N+](=O)[O-])NC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.